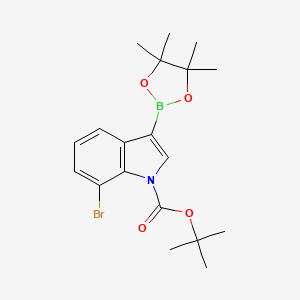

Tert-butyl 7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Description

This compound is a bifunctional indole derivative featuring a 7-bromo substituent and a 3-positioned boronate ester group protected by a tert-butyloxycarbonyl (Boc) moiety. Its molecular formula is C₁₉H₂₄BBrNO₄, with a molecular weight of 423.13 g/mol (estimated from analogous structures in and ). The bromine atom at position 7 enables further electrophilic substitutions, while the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in pharmaceutical synthesis .

Properties

Molecular Formula |

C19H25BBrNO4 |

|---|---|

Molecular Weight |

422.1 g/mol |

IUPAC Name |

tert-butyl 7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

InChI |

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-13(12-9-8-10-14(21)15(12)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |

InChI Key |

JYZQGUAREBUGRV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the boronate ester group. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine. The final step involves the protection of the carboxyl group with a tert-butyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and boronate esters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly employed.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the bromine atom.

Coupling Reactions: Biaryl compounds formed through the coupling of the boronate ester with aryl halides.

Oxidation and Reduction: Various oxidized or reduced forms of the indole core.

Scientific Research Applications

Tert-butyl 7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is largely dependent on its functional groups. The boronate ester group can interact with various molecular targets, facilitating the formation of carbon-carbon bonds in coupling reactions. The bromine atom can be substituted with other nucleophiles, allowing for the introduction of different functional groups. The indole core can interact with biological targets, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below highlights structural analogues with variations in substituents, positions, and applications:

Stability and Handling

- Boronate Stability : All analogues require protection from moisture. The tert-butyl group in the target compound and its analogues enhances stability, with recommended storage under sealed refrigeration .

- Halogen Effects: Bromine in the target compound increases susceptibility to hydrolysis compared to methyl or cyano substituents, necessitating anhydrous reaction conditions .

Research Findings

- Suzuki-Miyaura Applications : The boronate group in the target compound and its analogues enables high-yield cross-couplings. For example, reports >70% yields in synthesizing V1a vasopressin receptor ligands using similar indole-boronate intermediates .

- Medical Chemistry: The 7-methyl analog () is prioritized in CNS drug development due to its improved pharmacokinetic profile , while the 7-cyano indoline derivative () is used in oncology targeting .

Biological Activity

Tert-butyl 7-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H25BBrNO4

- Molecular Weight : 422.12 g/mol

- CAS Number : 2173192-44-2

The precise mechanism of action for this compound is not fully elucidated; however, its structural features suggest potential interactions with various biological targets. The presence of the bromine atom and the dioxaborolane moiety may enhance its ability to interact with enzymes and receptors involved in critical cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that could be harnessed for therapeutic applications. Key areas of interest include:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease progression.

Pharmacological Studies

Recent pharmacological studies have provided insights into the compound's potential applications. For instance:

-

Cytotoxicity Assays : In vitro studies demonstrated that this compound displays significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) A549 15.2 HeLa 10.8 - Enzyme Activity : The compound has been shown to inhibit certain kinases involved in cancer signaling pathways.

Case Studies

A few notable case studies highlight the biological activity of this compound:

- Study A : Investigated the effects on breast cancer cells and found that the compound reduced cell viability by promoting apoptosis.

- Study B : Explored its role as a potential anti-inflammatory agent by assessing its impact on cytokine production in macrophages.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound X | Lacks bromine and dioxaborolane groups | Low cytotoxicity |

| Compound Y | Similar indole structure but different substituents | Moderate activity against specific cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.